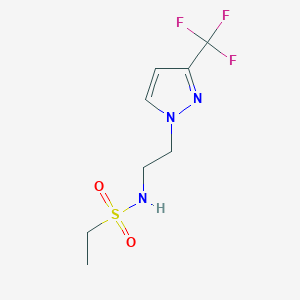
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is an organic compound that possesses unique properties due to its trifluoromethyl-pyrazole structure. This compound is of particular interest in pharmaceutical and chemical research due to its potential biological activities and diverse reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide involves several key steps. One common approach begins with the formation of the trifluoromethylpyrazole core, which is then functionalized with an ethanesulfonamide group.
Formation of Trifluoromethylpyrazole: : This step typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with an appropriate alkylating agent under controlled conditions.
Introduction of Ethanesulfonamide Group: : The intermediate product from the first step is then reacted with ethanesulfonyl chloride and a base to form the desired sulfonamide.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized for higher yield and cost-effectiveness. The use of continuous flow reactors and advanced catalysts can be employed to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide can participate in various types of chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: : Reduction can lead to the formation of the corresponding amine or other reduced products.
Substitution: : The ethanesulfonamide group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Typical reagents and conditions include:
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions vary depending on the nature of the substituent and can include acids, bases, and various solvents.
Major Products Formed
Major products include oxidized and reduced forms, as well as various substituted derivatives, depending on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse modifications, making it valuable for developing new chemical entities.
Biology
In biological research, this compound is studied for its potential activity against various biological targets. Its trifluoromethyl group can enhance the bioavailability and metabolic stability of derived molecules.
Medicine
Pharmaceutical researchers explore this compound for its potential therapeutic applications. Its structure suggests possible roles in the development of anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is determined by its interactions with specific molecular targets. The trifluoromethyl group is known to influence membrane permeability and receptor binding, while the ethanesulfonamide group can engage in hydrogen bonding and electrostatic interactions with various biomolecules.
Comparaison Avec Des Composés Similaires
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide can be compared with similar compounds like:
N-(2-(3-(methyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide: : Lacks the trifluoromethyl group, altering its reactivity and biological properties.
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide:
N-(2-(5-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide: : Variation in the position of the trifluoromethyl group impacts the compound’s reactivity and biological activity.
Uniqueness
What sets this compound apart is the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound's stability, membrane permeability, and potentially broadens its range of applications in scientific research and industrial settings.
Propriétés
IUPAC Name |
N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3O2S/c1-2-17(15,16)12-4-6-14-5-3-7(13-14)8(9,10)11/h3,5,12H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSOXTXIABVSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














